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Compound of Interest

Compound Name: H-Cys(Z)-OH

CAS No.: 1625-72-5

Cat. No.: B156057 Get Quote

Before attempting dissolution, it is critical to verify the specific isomer and salt form, as "Z"

nomenclature can be ambiguous in cysteine derivatives.

Common Name: S-Benzyloxycarbonyl-L-cysteine[1][2]

Standard Notation: H-Cys(Z)-OH

CAS Number: 1625-72-5 (HCl salt often cited)[3]

Molecular Formula:

(Free base)

Structural Feature: The "Z" group (Benzyloxycarbonyl) is attached to the Sulfur (Side Chain),

not the Nitrogen.[4] The N-terminus is free (

), and the C-terminus is free (

).
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Critical Nomenclature Alert: Do not confuse H-Cys(Z)-OH (S-protected) with Z-Cys-OH (N-

protected, N-Cbz-L-cysteine). The solubility rules differ drastically because H-Cys(Z)-OH exists

as a zwitterion, whereas Z-Cys-OH behaves as a carboxylic acid.

Physicochemical Determinants of Solubility
Zwitterionic Nature: As a free amino acid with a protected side chain, H-Cys(Z)-OH exists as

a zwitterion (

) at neutral pH. This creates a high crystal lattice energy, making it sparingly soluble in pure
water and non-polar organic solvents.

Thiocarbonate Linkage: The S-Z moiety is a thiocarbonate.[4] Unlike the ether linkage in S-

Benzyl cysteine (H-Cys(Bzl)-OH), the thiocarbonate is susceptible to base-catalyzed

hydrolysis. Avoid high pH dissolution strategies.

Part 2: Solubility Profile
The following data summarizes the solubility behavior of H-Cys(Z)-OH (and its HCl salt) across

standard laboratory solvents.

Table 1: Solubility Matrix
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Solvent System Solubility Mechanism / Notes

Water (Neutral) Low / Insoluble
Zwitterionic lattice forces

dominate.

Dilute Acid (1M HCl, AcOH) High

Protonation of the carboxylate

breaks the zwitterion.

Recommended.

Dilute Base (NaOH,

)
High (Risk)

Soluble as a sodium salt, but

high risk of S-Z hydrolysis

(cleavage of protecting group).

DMSO / DMF High
Disrupts hydrogen bonding;

ideal for stock solutions.[4]

Methanol / Ethanol Moderate

Soluble, often improved with

slight heating or addition of

dilute HCl.

DCM / Ethyl Acetate Low

Too polar for non-polar

organics (unless derivatized).

[4]

HFIP (Hexafluoroisopropanol) High

Excellent solvent for peptide

aggregation issues; stabilizes

helical structures.

Part 3: Dissolution Protocols
These protocols are designed to maximize solubility while preserving the integrity of the labile

S-Z thiocarbonate bond.[4]

Protocol A: Preparation of Aqueous Stock (Acidic)
Best for: Analytical standards, biological assays where low pH is tolerated.

Weighing: Weigh the required amount of H-Cys(Z)-OH.

Solvent Choice: Use 1.0 M Acetic Acid (AcOH) or 0.1 M HCl.[4]
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Why? Acidic pH (< 4) maintains the amine in the protonated state (

) and the carboxylic acid in the protonated state (

), preventing zwitterionic aggregation.[4] It also stabilizes the S-Z group against hydrolysis.
[4]

Mixing: Vortex for 30–60 seconds. Sonication (37 kHz) may be used for up to 5 minutes if

minor particulates remain.[4]

Filtration: Filter through a 0.22 µm PVDF membrane if used for HPLC to remove potential

polymer contaminants.[4]

Protocol B: Preparation of Organic Stock (Synthesis)
Best for: Solid Phase Peptide Synthesis (SPPS), coupling reactions.

Solvent: Use anhydrous DMF (Dimethylformamide) or NMP.[4]

Concentration: Typical coupling concentrations range from 0.1 M to 0.5 M.[4]

Additive (Optional): If solubility is sluggish, add 1% (v/v) Trifluoroacetic acid (TFA) to the

DMF.[4] This ensures the zwitterion is broken.[4]

Caution: Do NOT add base (DIEA/NMM) until immediately before the coupling reaction to

prevent premature S-Z cleavage or racemization.[4]

Part 4: Stability & Degradation Pathways
The S-Benzyloxycarbonyl group is less stable than the standard S-Benzyl (Bzl) group.

Understanding its degradation is vital for experimental design.[4]

Diagram 1: Chemical Stability & Hydrolysis Risk
The following diagram illustrates the safe zones and danger zones for handling H-Cys(Z)-OH.
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Caption: Stability logic flow. Green paths indicate safe dissolution; red paths indicate chemical

instability risks due to base-catalyzed hydrolysis of the thiocarbonate.

Part 5: Experimental Workflow for SPPS
When using H-Cys(Z)-OH in Solid Phase Peptide Synthesis, the order of addition is critical to

prevent precipitation.

Diagram 2: SPPS Coupling Workflow
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Caption: Optimal dissolution and activation workflow for SPPS. Note the delayed addition of

base to minimize S-Z instability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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